

The Discovery and Development of Ranosidenib (HMPL-306): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ranosidenib*

Cat. No.: *B15575513*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranosidenib (HMPL-306) is a novel, orally bioavailable, small-molecule dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.^[1] Mutations in IDH1 and IDH2 are key oncogenic drivers in several malignancies, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.^[1] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α -ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation.^[1] **Ranosidenib** is designed to potently and selectively inhibit these mutant enzymes, thereby reducing 2-HG levels and restoring normal cellular processes. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of **Ranosidenib**, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.

Introduction: The Rationale for Dual IDH1/2 Inhibition

Mutations in IDH1 and IDH2 are found in a significant subset of cancers. While selective inhibitors targeting either mutant IDH1 (e.g., Ivosidenib) or mutant IDH2 (e.g., Enasidenib) have been developed and approved, the potential for isoform switching as a mechanism of acquired resistance presents a clinical challenge. A dual inhibitor like **Ranosidenib** offers a therapeutic

strategy to overcome this resistance mechanism and potentially provide a more durable response.

Discovery and Medicinal Chemistry

The discovery of **Ranosidenib** stemmed from a focused medicinal chemistry effort to identify a potent and selective dual inhibitor of mutant IDH1 and IDH2.^[2] The optimization process involved structure-activity relationship (SAR) studies and pharmacokinetic profiling to enhance potency, selectivity, and drug-like properties.^[2]

Preclinical Pharmacology

In Vitro Efficacy

Ranosidenib has demonstrated potent and selective inhibition of various IDH1 and IDH2 mutant enzymes in biochemical assays.^[2] This enzymatic inhibition translates to a dose-dependent reduction of the oncometabolite 2-HG in cellular assays.

Table 1: In Vitro Inhibitory Activity of **Ranosidenib**

Assay Type	Target	IC ₅₀ (nM)
Enzymatic Assay	Mutant IDH1 (R132H)	< 10
Enzymatic Assay	Mutant IDH2 (R140Q)	< 10
Enzymatic Assay	Wild-Type IDH1	> 1000
Enzymatic Assay	Wild-Type IDH2	> 1000
Cellular Assay (2-HG)	U87MG-IDH1 R132H	< 50
Cellular Assay (2-HG)	TF-1-IDH2 R140Q	< 50

Note: The IC₅₀ values are representative and compiled from publicly available data. Actual values may vary between specific experiments.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of **Ranosidenib** has been evaluated in various patient-derived xenograft (PDX) models of AML and glioma harboring IDH1 or IDH2 mutations. These studies have shown significant tumor growth inhibition and a reduction in 2-HG levels in both plasma and tumor tissues.

Table 2: In Vivo Efficacy of **Ranosidenib** in Xenograft Models

Model Type	Cancer Type	IDH Mutation	Treatment	Tumor Growth Inhibition (%)	2-HG Reduction (%)
PDX	AML	IDH1 R132H	Ranosidenib (oral, daily)	> 60	> 90
PDX	AML	IDH2 R140Q	Ranosidenib (oral, daily)	> 60	> 90
Subcutaneous	Glioma	IDH1 R132H	Ranosidenib (oral, daily)	Significant	Significant

Note: Data is a summary of findings from preclinical studies. Specific experimental conditions may vary.

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies in animal models have demonstrated that **Ranosidenib** possesses favorable oral bioavailability and a pharmacokinetic profile supportive of once-daily dosing.[2] Toxicology studies have indicated a generally well-tolerated safety profile at therapeutic doses.[2]

Clinical Development

Ranosidenib has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with IDH1/2-mutated malignancies.

Phase 1 Study in Relapsed/Refractory AML (NCT04272957)

A first-in-human, open-label, dose-escalation and dose-expansion study was conducted in patients with relapsed or refractory AML harboring IDH1 and/or IDH2 mutations.[\[3\]](#)[\[4\]](#)

Table 3: Key Findings from the Phase 1 Study of **Ranosidenib** in R/R AML

Parameter	Finding
Recommended Phase 2 Dose (RP2D)	250 mg once daily
Common Treatment-Related Adverse Events (Grade ≥ 3)	Anemia, thrombocytopenia, neutropenia, febrile neutropenia, pneumonia [5]
Overall Response Rate (ORR)	~40-50% in the dose-expansion cohorts
Complete Remission (CR) + CR with partial hematologic recovery (CRh)	~35% in both IDH1 and IDH2 mutant cohorts at the RP2D [3]
Median Overall Survival (mOS)	Approximately 13 months in both IDH1 and IDH2 mutant cohorts [3]

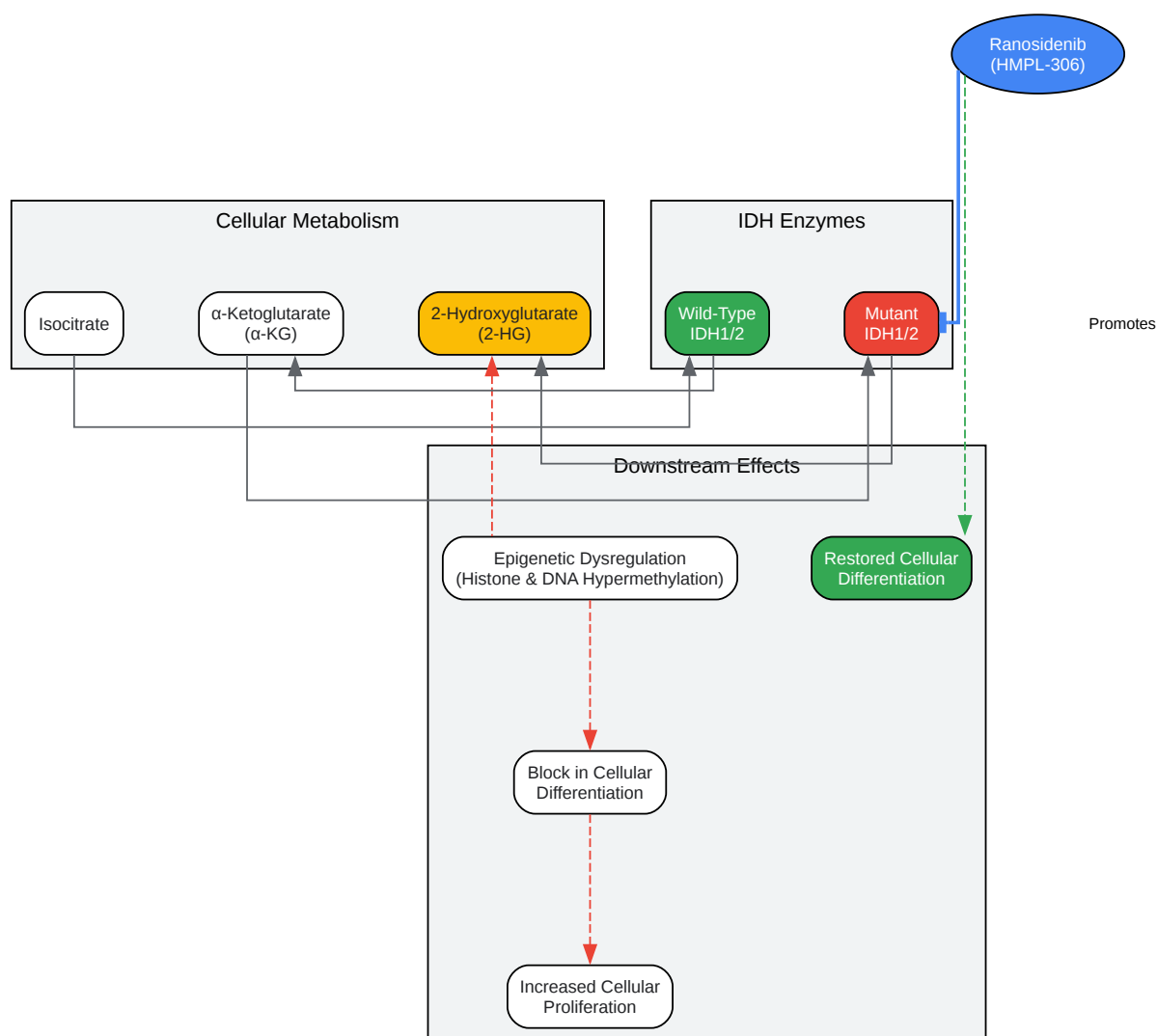
Ongoing and Future Clinical Trials

A Phase 3, randomized, open-label registrational trial (RAPHAEL; NCT06387069) is currently underway to evaluate the efficacy and safety of **Ranosidenib** monotherapy versus salvage chemotherapy in patients with relapsed or refractory AML with an IDH1 or IDH2 mutation.[\[3\]](#)

Signaling Pathways and Experimental Workflows

Ranosidenib Mechanism of Action

The following diagram illustrates the mechanism of action of **Ranosidenib** in inhibiting mutant IDH1 and IDH2 and its downstream effects.

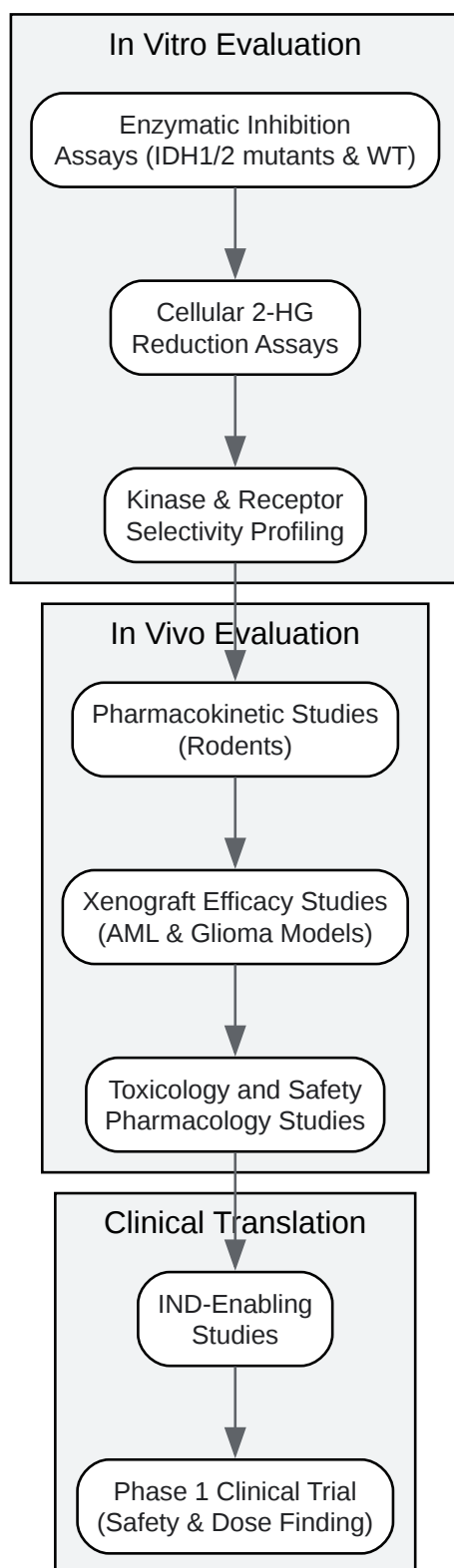


[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Ranosidenib**.

Preclinical Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of **Ranosidenib**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. Item - Discovery of HMPL-306 (Ranosidenib), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 3. Ranosidenib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. HMPL-306 in relapsed or refractory IDH1- and/or IDH2-mutated acute myeloid leukemia: A phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P539: A PHASE 1 STUDY OF HMPL-306, A DUAL INHIBITOR OF MUTANT ISOCITRATE DEHYDROGENASE (IDH) 1 AND 2, IN PTS WITH RELAPSED/REFRACTORY MYELOID HEMATOLOGICAL MALIGNANCIES HARBORING IDH1 AND/OR 2 MUTATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Ranosidenib (HMPL-306): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575513#discovery-and-development-of-ranosidenib-hmpl-306]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com